Methyl 3-amino-2-bromo-6-methoxybenzoate
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Overview
Description
Methyl 3-amino-2-bromo-6-methoxybenzoate is an organic compound with the molecular formula C9H10BrNO3 It is a derivative of benzoic acid, featuring an amino group, a bromine atom, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-bromo-6-methoxybenzoate typically involves the bromination of methyl 3-amino-6-methoxybenzoate. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often include maintaining a controlled temperature to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, minimizing the risk of side reactions and ensuring high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-bromo-6-methoxybenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium thiolate in solvents such as methanol or ethanol.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base like potassium carbonate.
Major Products Formed
Substitution Reactions: Formation of substituted benzoates with different functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Formation of nitrobenzoates or alkylamines.
Coupling Reactions: Formation of biaryl compounds with extended aromatic systems.
Scientific Research Applications
Methyl 3-amino-2-bromo-6-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-bromo-6-methoxybenzoate depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the amino group allows it to form hydrogen bonds, while the bromine atom can participate in halogen bonding, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-5-bromo-2-methylbenzoate
- Methyl 2-bromo-6-methoxybenzoate
- Methyl 3-amino-4-methoxybenzoate
Uniqueness
Methyl 3-amino-2-bromo-6-methoxybenzoate is unique due to the specific arrangement of functional groups on the benzene ring, which imparts distinct chemical reactivity and biological activity.
Biological Activity
Methyl 3-amino-2-bromo-6-methoxybenzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Amino Group : Capable of forming hydrogen bonds with biological molecules.
- Bromine Atom : Participates in halogen bonding, influencing molecular interactions.
- Methoxy Group : Affects the compound's solubility and reactivity.
These functional groups contribute to the compound's unique chemical behavior and potential applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The amino group facilitates hydrogen bonding, which is crucial for enzyme activity and receptor binding. Additionally, the bromine atom's ability to engage in halogen bonding enhances its interaction with biomolecules, potentially influencing signaling pathways and metabolic processes.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown potential antimicrobial properties. The interactions facilitated by the amino group may enhance binding to microbial targets, inhibiting growth.
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound could affect cancer cell proliferation through modulation of specific pathways involved in cell cycle regulation .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be beneficial in therapeutic contexts, particularly in diseases where enzyme activity is dysregulated .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Reduced proliferation in cancer cells | |
Enzyme Inhibition | Inhibition of specific enzymes |
Case Study: Anticancer Activity
A study focused on the anticancer properties of this compound demonstrated its effectiveness against various cancer cell lines. The compound was found to induce apoptosis in treated cells, suggesting a mechanism that involves the activation of intrinsic pathways leading to programmed cell death. This activity was attributed to the compound's ability to interact with key regulatory proteins involved in apoptosis .
Case Study: Enzyme Inhibition
In another study, this compound was evaluated as a potential inhibitor of certain enzymes implicated in disease pathways. The results indicated that the compound could effectively inhibit enzyme activity at micromolar concentrations, highlighting its potential as a therapeutic agent .
Properties
Molecular Formula |
C9H10BrNO3 |
---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
methyl 3-amino-2-bromo-6-methoxybenzoate |
InChI |
InChI=1S/C9H10BrNO3/c1-13-6-4-3-5(11)8(10)7(6)9(12)14-2/h3-4H,11H2,1-2H3 |
InChI Key |
ZQJNEDMHKLWAJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)N)Br)C(=O)OC |
Origin of Product |
United States |
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